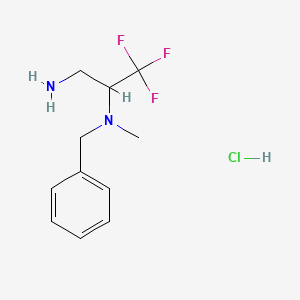

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

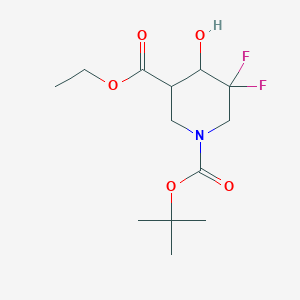

“(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1803598-96-0 . It has a molecular weight of 268.71 . The IUPAC name for this compound is N2-benzyl-3,3,3-trifluoro-N2-methylpropane-1,2-diamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15F3N2.ClH/c1-16(10(7-15)11(12,13)14)8-9-5-3-2-4-6-9;/h2-6,10H,7-8,15H2,1H3;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder . It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Fluorinated compounds, such as those involving trifluoromethyl groups, have been extensively explored for their unique reactivity and potential in creating novel materials and pharmaceuticals. For example, the development of fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether demonstrates the versatility of fluorinated groups in synthesizing important building blocks for medicinal and agricultural chemistry (Schmitt et al., 2017). This underscores the potential of the compound for facilitating novel syntheses in organic chemistry.

Photopolymerization and Material Science

- The exploration of nitroxide-mediated photopolymerization using alkoxyamines bearing chromophore groups linked to aminoxyl functions, as in the study by Guillaneuf et al., suggests a pathway for the compound's use in developing photoinitiated polymerization processes. This could be relevant for creating advanced materials with specific optical properties (Guillaneuf et al., 2010).

Corrosion Inhibition

- Amino acid compounds have been evaluated for their role as eco-friendly corrosion inhibitors, indicating that fluorinated amines could offer similar benefits in protecting metals in corrosive environments. This application is important for industrial processes and material longevity (Yadav et al., 2015).

Fluorescence Studies and Sensing Applications

- Research on solvent-dependent intramolecular exciplex formation in N-benzyl-N-methylamine and N,N-dibenzylamine shows how the interaction between phenyl and amino groups can be exploited for fluorescence studies. This suggests potential applications in chemical sensing and optical detection where similar fluorinated compounds might exhibit distinctive fluorescence properties useful for analytical purposes (Siqintuya et al., 2007).

Enzymatic Substrate Synthesis

- The efficient coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride for the synthesis of enzymatic substrates highlights a route through which the compound could be involved in synthesizing biologically relevant molecules. This process could be crucial for developing substrates in biochemical assays and research (Brunel et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

2-N-benzyl-3,3,3-trifluoro-2-N-methylpropane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2.ClH/c1-16(10(7-15)11(12,13)14)8-9-5-3-2-4-6-9;/h2-6,10H,7-8,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQHCMTYOQYHED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CN)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)

![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)

![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)